molecular formula C19H16F2N2O5S2 B4855752 2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Cat. No. B4855752
M. Wt: 454.5 g/mol
InChI Key: JFFQNCVXIJHXRV-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, also known as DFN-15, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to become an effective treatment option for cancer patients.

Mechanism of Action

2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide works by inhibiting a specific enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a key role in regulating the pH balance of cancer cells, and by inhibiting this enzyme, 2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide can disrupt the pH balance and induce apoptosis in these cells.
Biochemical and Physiological Effects:
2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. These include inhibition of cell growth and proliferation, induction of apoptosis, disruption of pH balance, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells).

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is its specificity for CAIX, which makes it a potentially effective treatment option for cancers that overexpress this enzyme. However, one limitation of 2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide is its complex synthesis method, which can make it difficult to produce in large quantities for use in clinical trials.

Future Directions

There are several future directions for research on 2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide. One area of focus is the development of more efficient synthesis methods for this compound, which would make it more accessible for use in clinical trials. Another area of research is the investigation of 2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide in cancer patients.

Scientific Research Applications

2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has been the subject of numerous scientific studies, which have investigated its potential use in cancer treatment. These studies have shown that 2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells, and can induce apoptosis (programmed cell death) in these cells. 2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2,5-difluoro-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O5S2/c1-28-18-5-3-2-4-17(18)23-29(24,25)15-9-7-14(8-10-15)22-30(26,27)19-12-13(20)6-11-16(19)21/h2-12,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFQNCVXIJHXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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